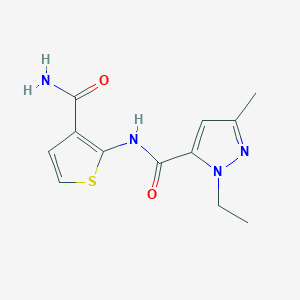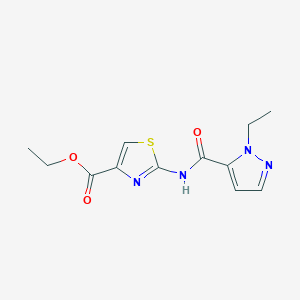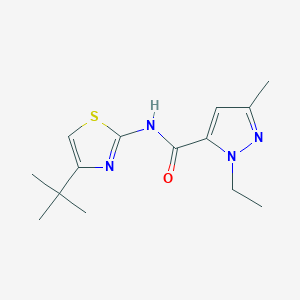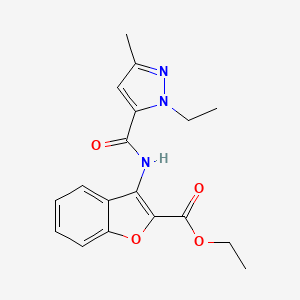
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (NCTP) is a novel pyrazole-based small molecule that has been developed as a potential therapeutic agent for a variety of diseases. NCTP has been studied extensively for its potential in treating cancer, inflammation, and neurological disorders. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In addition, NCTP has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Wirkmechanismus
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX-2, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is able to reduce inflammation and prevent the formation of tumor-promoting prostaglandins. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess antioxidant and anti-apoptotic properties, suggesting that it may also be able to protect cells from oxidative stress and apoptosis.
Biochemical and Physiological Effects
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In animal models, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to reduce inflammation and tumor growth. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess antioxidant and anti-apoptotic properties, suggesting that it may be able to protect cells from oxidative stress and apoptosis. N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be carried out in two steps. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it an attractive option for use in laboratory experiments. However, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a relatively new compound and its effects on humans are still not fully understood.
Zukünftige Richtungen
The potential of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide as a therapeutic agent is still being explored. Future research should focus on further elucidating the biochemical and physiological effects of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, as well as its efficacy in treating various diseases. In addition, further studies should be conducted to explore the potential of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide as an inhibitor of COX-2, and to investigate its ability to protect cells from oxidative stress and apoptosis. Finally, clinical trials should be conducted to evaluate the safety and efficacy of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in humans.
Synthesemethoden
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized from 4-chloro-3-nitropyridine and 2-thiophenecarboxaldehyde in the presence of triethylamine, sodium acetate, and acetic acid. The reaction proceeds through the formation of a Schiff base intermediate followed by cyclization of the intermediate to form the desired product. The reaction is carried out in two steps, with the first step involving the formation of the Schiff base intermediate and the second step involving the cyclization of the intermediate to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential in treating cancer, inflammation, and neurological disorders. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been tested in a variety of animal models and has been found to be effective in reducing inflammation and tumor growth. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Eigenschaften
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-16-9(6-7(2)15-16)11(18)14-12-8(10(13)17)4-5-19-12/h4-6H,3H2,1-2H3,(H2,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVYJLUHCGRZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)





![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)

![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537245.png)